Cas no 1215205-97-2 (2,7-Dichloro-8-methylquinoline)
2,7-Dichloro-8-methylquinoline Chemical and Physical Properties
Names and Identifiers
-
- 2,7-Dichloro-8-methylquinoline
- DTXSID20682423
- DB-355357
- AKOS013528456
- BS-20980
- EN300-126607
- CS-0212333
- 1215205-97-2
- MFCD15143625
- Quinoline, 2,7-dichloro-8-methyl-
- SB69775
- SY147975
-
- MDL: MFCD15143625
- Inchi: 1S/C10H7Cl2N/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3
- InChI Key: FJWUNDFOALTTAM-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=CC=C(N=C2C=1C)Cl
Computed Properties
- Exact Mass: 210.99600
- Monoisotopic Mass: 210.9955546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89000
- LogP: 3.85000
2,7-Dichloro-8-methylquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,7-Dichloro-8-methylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189005715-25g |
2,7-Dichloro-8-methylquinoline |
1215205-97-2 | 95% | 25g |
$658.92 | 2023-09-04 | |
| TRC | D438788-10mg |
2,7-Dichloro-8-methylquinoline |
1215205-97-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D438788-50mg |
2,7-Dichloro-8-methylquinoline |
1215205-97-2 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D438788-100mg |
2,7-Dichloro-8-methylquinoline |
1215205-97-2 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Chemenu | CM145891-10g |
2,7-Dichloro-8-methylquinoline |
1215205-97-2 | 95% | 10g |
$335 | 2021-08-05 | |
| Chemenu | CM145891-25g |
2,7-Dichloro-8-methylquinoline |
1215205-97-2 | 95% | 25g |
$604 | 2021-08-05 | |
| Chemenu | CM145891-25g |
2,7-Dichloro-8-methylquinoline |
1215205-97-2 | 95% | 25g |
$566 | 2023-11-22 | |
| abcr | AB274160-1 g |
2,7-Dichloro-8-methylquinoline, 98%; . |
1215205-97-2 | 98% | 1g |
€178.00 | 2023-04-26 | |
| abcr | AB274160-5 g |
2,7-Dichloro-8-methylquinoline, 98%; . |
1215205-97-2 | 98% | 5g |
€450.00 | 2023-04-26 | |
| abcr | AB274160-25 g |
2,7-Dichloro-8-methylquinoline, 98%; . |
1215205-97-2 | 98% | 25g |
€1198.00 | 2023-04-26 |
2,7-Dichloro-8-methylquinoline Suppliers
2,7-Dichloro-8-methylquinoline Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 2,7-Dichloro-8-methylquinoline
2,7-Dichloro-8-methylquinoline (CAS No. 1215205-97-2): A Versatile Heterocyclic Compound with Emerging Applications
2,7-Dichloro-8-methylquinoline (CAS No. 1215205-97-2) is a chlorinated quinoline derivative that has garnered significant attention in recent years due to its unique chemical properties and diverse applications. As a member of the quinoline family, this compound exhibits remarkable stability and reactivity, making it valuable for various industrial and research purposes. The presence of two chlorine atoms at the 2 and 7 positions, along with a methyl group at the 8 position, gives this molecule distinct electronic characteristics that differentiate it from other quinoline derivatives.
The growing interest in 2,7-Dichloro-8-methylquinoline is evident from the increasing number of scientific publications and patent applications mentioning this compound. Researchers are particularly interested in its potential as a building block for pharmaceutical intermediates and organic electronic materials. Recent studies have shown that modified quinoline structures like this one can exhibit interesting photophysical properties, making them candidates for OLED materials and fluorescence probes.
From a synthetic chemistry perspective, 2,7-Dichloro-8-methylquinoline serves as an excellent precursor for further functionalization. The chlorine atoms can be readily substituted through various cross-coupling reactions, while the methyl group offers opportunities for oxidation or other modifications. This versatility has made it a popular choice for medicinal chemistry research, particularly in the development of new therapeutic agents targeting various diseases.
The compound's molecular structure contributes to its thermal stability and solubility profile, which are important considerations for industrial applications. 2,7-Dichloro-8-methylquinoline demonstrates good solubility in common organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide, while being relatively insoluble in water. This property makes it particularly useful for organic synthesis and material science applications where controlled solubility is required.
Recent advancements in heterocyclic chemistry have highlighted the importance of chlorinated quinolines like 2,7-Dichloro-8-methylquinoline in the development of advanced functional materials. The compound's electronic structure makes it suitable for applications in organic semiconductors and photovoltaic devices, aligning with current trends in sustainable energy research. Scientists are exploring its potential in organic thin-film transistors and light-emitting diodes, where its electron-withdrawing chlorine substituents can help tune charge transport properties.
In the pharmaceutical sector, 2,7-Dichloro-8-methylquinoline has shown promise as a scaffold for drug discovery. The quinoline core is known to interact with various biological targets, and the specific substitution pattern of this derivative may offer unique pharmacological profiles. Researchers are investigating its potential in developing new antimicrobial agents and anti-inflammatory compounds, responding to the global need for novel therapeutic options.
The synthesis of 2,7-Dichloro-8-methylquinoline typically involves multi-step organic reactions starting from commercially available quinoline precursors. Modern synthetic approaches focus on improving yield and purity while minimizing environmental impact, reflecting the growing emphasis on green chemistry principles. Recent publications have described optimized routes that reduce waste generation and employ more sustainable reagents.
Quality control of 2,7-Dichloro-8-methylquinoline is crucial for research and industrial applications. Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are routinely used to verify purity and confirm structural integrity. The compound typically appears as a white to off-white crystalline powder with high purity grades available for specialized applications.
From a commercial perspective, the market for 2,7-Dichloro-8-methylquinoline has been steadily growing, driven by increasing demand from the pharmaceutical and materials science sectors. Several specialty chemical suppliers now offer this compound in various quantities, with custom synthesis options available for specific research needs. The price point varies depending on purity and scale, making it accessible for both academic and industrial researchers.
Storage and handling of 2,7-Dichloro-8-methylquinoline require standard precautions for organic compounds. It should be kept in a cool, dry place away from direct sunlight, preferably in airtight containers. While not classified as highly hazardous, proper laboratory practices including the use of personal protective equipment are recommended when working with this chemical.
Future research directions for 2,7-Dichloro-8-methylquinoline include exploring its potential in catalysis and coordination chemistry. The compound's ability to act as a ligand for transition metals is being investigated, with potential applications in homogeneous catalysis. Additionally, its photochemical properties are being studied for possible use in photoactive materials and molecular sensors.
Environmental considerations regarding 2,7-Dichloro-8-methylquinoline are an important aspect of current research. Scientists are evaluating its biodegradability and ecotoxicological profile to ensure responsible use. Recent studies have focused on developing more environmentally friendly derivatives while maintaining the desirable properties of the parent compound.
In conclusion, 2,7-Dichloro-8-methylquinoline (CAS No. 1215205-97-2) represents a valuable heterocyclic building block with wide-ranging applications across multiple scientific disciplines. Its unique structural features and chemical properties continue to inspire innovative research in medicinal chemistry, materials science, and beyond. As understanding of this compound deepens, we can anticipate even more exciting developments and applications emerging in the coming years.
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